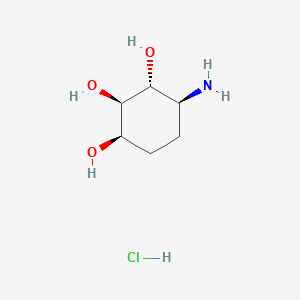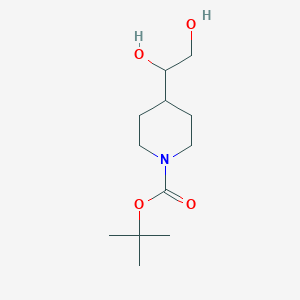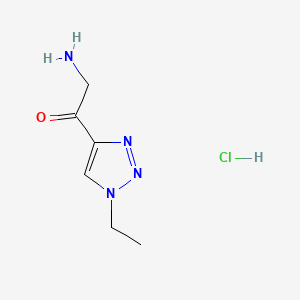
tert-butyl2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- tert-butyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate: , also known as BTTAA , is a chemical compound with the following molecular formula:
- It serves as a water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- The compound contains a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The tert-butyl group provides steric hindrance and stability.
C19H30N10O2
.準備方法
Synthetic Routes:
Reaction Conditions: The synthesis typically involves copper-catalyzed click chemistry, where an azide and an alkyne react to form the triazole ring. Specific conditions may vary based on the synthetic route chosen.
Industrial Production: While BTTAA is not widely produced industrially, its water solubility and compatibility with biological systems make it valuable for research and applications.
化学反応の分析
Reactions: BTTAA participates in click chemistry reactions, specifically the CuAAC reaction. It undergoes cycloaddition with azides to form triazole linkages.
Common Reagents and Conditions: Key reagents include copper(I) salts (such as copper sulfate), azides (e.g., sodium azide), and alkynes (e.g., terminal alkynes). The reaction is typically carried out in aqueous or organic solvents.
Major Products: The primary product is the triazole-linked BTTAA, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: BTTAA is used for bioconjugation, labeling, and imaging due to its water solubility and biocompatibility.
Biology: Researchers employ BTTAA for site-specific labeling of biomolecules, including proteins, nucleic acids, and carbohydrates.
Medicine: BTTAA-based probes enable targeted drug delivery and imaging in living systems.
Industry: While not directly used in large-scale industrial processes, BTTAA’s properties contribute to the development of novel materials and diagnostics.
作用機序
- BTTAA’s mechanism lies in its ability to form stable triazole linkages. It facilitates bioorthogonal reactions without interfering with cellular processes.
- Molecular targets and pathways depend on the specific application (e.g., protein labeling, drug delivery).
類似化合物との比較
Similar Compounds: Other water-soluble ligands for CuAAC include TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and BTTES (bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amine .
Uniqueness: BTTAA’s unique features include its water solubility, biocompatibility, and fast kinetics compared to TBTA.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
tert-butyl 2-(4-aminotriazol-2-yl)acetate |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)5-12-10-4-6(9)11-12/h4H,5H2,1-3H3,(H2,9,11) |
InChIキー |
YBHKHDGKBNOIPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1N=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)



![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)


![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
